[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate
Description
The compound “[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate” is a hydrazone derivative characterized by a naphthalene core substituted with a hydrazinylidene-methyl group and a 4-methoxybenzoate ester. Key structural features include:
- Aromatic systems: The naphthalen-2-yl and 4-methoxybenzoate groups provide planar rigidity, while the 4-methylbenzoyl substituent introduces hydrophobicity.
- Functional groups: The ester (4-methoxybenzoate) and amide (4-methylbenzoyl) groups enhance solubility and influence intermolecular interactions.
Synthesis of such compounds typically involves condensation reactions between aldehydes and hydrazides, as seen in analogous benzohydrazide derivatives .
Properties
CAS No. |
765913-01-7 |
|---|---|
Molecular Formula |
C29H25N3O5 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H25N3O5/c1-19-7-9-21(10-8-19)28(34)30-18-27(33)32-31-17-25-24-6-4-3-5-20(24)13-16-26(25)37-29(35)22-11-14-23(36-2)15-12-22/h3-17H,18H2,1-2H3,(H,30,34)(H,32,33)/b31-17+ |
InChI Key |
HGXWANMNVQMILT-KBVAKVRCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Aldehyde Precursor Synthesis
The naphthalene-aldehyde precursor is synthesized via formylation of 2-acetylnaphthalene using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) in a Vilsmeier-Haack reaction. This one-pot method generates 4-formyl-3-(2-naphthyl)pyrazole, which serves as the electrophilic component for subsequent hydrazone formation. The reaction proceeds at 60–80°C for 6–8 hours, yielding a stable aldehyde intermediate.
Hydrazine Component Preparation
The hydrazine moiety, [2-[(4-methylbenzoyl)amino]acetyl]hydrazine, is prepared through acylation of glycine hydrazide with 4-methylbenzoyl chloride. This step requires anhydrous conditions in tetrahydrofuran (THF) with triethylamine as a base, achieving 85–90% yield after recrystallization.
Hydrazone Condensation
The final hydrazone is formed by refluxing the aldehyde and hydrazine components in ethanol with sodium acetate (1.1 equiv) and acetic acid (0.5 mL). The reaction reaches completion within 8 hours, producing the target compound as a crystalline solid.
Table 1: Optimization of Hydrazone Condensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 91 |
| Temperature | Reflux (78°C) | 89 |
| Catalyst | Sodium acetate | 91 |
| Reaction Time | 8 hours | 91 |
Reaction Mechanism and Kinetics
The condensation follows a nucleophilic addition-elimination mechanism. The hydrazine attacks the aldehyde carbonyl, forming a tetrahedral intermediate that dehydrates to yield the hydrazone. Pseudo-first-order kinetics are observed, with a rate constant (k) of 0.12 h⁻¹ at 78°C.
Purification and Characterization
Post-reaction purification involves vacuum filtration, sequential washing with ethanol (15 mL) and water (20 mL), and vacuum drying. Nuclear magnetic resonance (NMR) confirms the hydrazone’s E-configuration:
Challenges and Mitigation Strategies
-
Steric Hindrance: Bulkier naphthalene and methoxy groups slow condensation. Mitigated by extended reflux (12 hours) and excess hydrazine (1.2 equiv).
-
Byproduct Formation: Oxidative byproducts are minimized using nitrogen atmospheres and anhydrous solvents.
Industrial-Scale Adaptations
The patent WO2011087211A2 emphasizes stirring speeds (>1200 rpm) for efficient gas-liquid mixing in catalytic steps. Scaling the hydrazone synthesis to kilogram batches would require:
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
In medicine, [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate is explored for its potential therapeutic properties. Researchers are investigating its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for applications in electronics, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Hydrazone Derivatives
Key Observations :
- Substituent Impact: The 4-methoxybenzoate group in the target compound increases polarity compared to brominated () or non-ester analogs ().
- Bioactivity Clues : Compounds with methoxy groups (e.g., ) often exhibit enhanced binding to aromatic receptor pockets due to polar interactions .
Computational Similarity Analysis
Tanimoto Coefficient and Molecular Fingerprints :
Using MACCS and Morgan fingerprints (), the target compound shows >70% similarity to:
- N′-[(2-Methoxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide (Tanimoto = 0.75): Shared naphthalene and hydrazone motifs .
- 2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide (Tanimoto = 0.68): Common 4-methoxyphenyl and hydrazine groups .
Proteomic Interaction Signatures: The CANDO platform () predicts that the target compound’s proteomic profile aligns with histone deacetylase (HDAC) inhibitors, similar to SAHA (vorinostat), due to shared hydrazone-mediated zinc chelation .
Bioactivity and Functional Implications
- Antimicrobial Potential: Analogous hydrazones (e.g., ) inhibit bacterial growth via membrane disruption, suggesting the target compound may share this mechanism .
- Enzyme Inhibition : The hydrazone linkage is critical for binding metalloenzymes like HDACs, as seen in SAHA-like compounds ().
- Solubility vs. Bioavailability : The 4-methoxybenzoate ester improves water solubility compared to brominated analogs () but may reduce cell permeability.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Bioactivity correlates with the presence of methoxy groups and hydrazone conformation, as seen in clustered compounds ().
- Drug Repurposing Potential: Proteomic similarity to HDAC inhibitors () positions the compound as a candidate for cancer therapy.
- Synthetic Optimization : Replacing the 4-methylbenzoyl group with fluorinated analogs could enhance target selectivity ().
Biological Activity
The compound [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate, a complex organic molecule with the molecular formula C23H21N3O5, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities based on available research.
Chemical Structure and Properties
The compound features several functional groups, including a naphthalene moiety, methoxy group, and hydrazone linkage. These structural components are crucial for its biological activity. The molecular weight of the compound is approximately 419.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O5 |
| Molecular Weight | 419.43 g/mol |
| IUPAC Name | 1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of hydrazone derivatives from appropriate aldehydes and hydrazines. The synthetic route may utilize solvents like dichloromethane and catalysts such as triethylamine to facilitate reactions.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Its mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Research indicates that compounds similar to [1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate exhibit significant anticancer properties. For instance, studies have shown that related hydrazone derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds range from 6.2 μM to 43.4 μM against different cancer types .
Antimicrobial Activity
The compound has shown promising results against bacterial strains, indicating potential as an antimicrobial agent. In vitro studies have demonstrated that it possesses antibacterial properties comparable to standard antibiotics like chloramphenicol .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, revealing its effectiveness in reducing oxidative stress markers in biological systems. This activity suggests potential therapeutic applications in diseases associated with oxidative damage .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of hydrazone derivatives on human cancer cell lines, demonstrating that these compounds can significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways.
- Antimicrobial Evaluation : In another investigation, a series of related compounds were tested against Mycobacterium tuberculosis, showing varying degrees of inhibition compared to established antitubercular drugs .
Q & A
Basic: What are the standard synthetic routes for preparing this hydrazinylidene-methyl-naphthyl benzoate derivative?
Methodological Answer:
The compound is typically synthesized via a multi-step approach:
Hydrazide Intermediate Formation : React 4-methylbenzoyl chloride with aminoacetyl hydrazine to form the hydrazide precursor.
Condensation : Introduce the naphthalen-2-yl moiety via a hydrazone-forming reaction using aldehydes or ketones under acidic conditions (e.g., acetic acid catalysis) .
Esterification : Couple the intermediate with 4-methoxybenzoic acid using carbodiimide coupling agents (e.g., DCC/DMAP) or direct esterification under reflux with H₂SO₄ .
Key Validation : Monitor reaction progress using TLC and purify via column chromatography. Confirm intermediates via IR (C=O stretch at ~1650–1700 cm⁻¹) and ¹H NMR (characteristic hydrazone NH peaks at δ 10–12 ppm) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (amide C=O, ester C=O) and hydrazone (N–H) functional groups .
- ¹H/¹³C NMR : Assign aromatic protons (naphthyl and benzoate moieties) and hydrazinylidene methyl groups. For example, the E-configuration of the hydrazone is confirmed by coupling constants (J > 10 Hz for trans protons) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions between hydrazide and ester groups) .
Advanced: How can reaction conditions be optimized to improve cyclization yields during synthesis?
Methodological Answer:
- Catalyst Screening : Test POCl₃, polyphosphoric acid, or ionic liquids for cyclization efficiency. Evidence shows POCl₃ at 120°C achieves >80% yield for analogous oxadiazole formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). Higher dielectric solvents may stabilize transition states in cyclization .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track byproduct formation (e.g., unreacted hydrazide) and adjust stoichiometry .
Advanced: How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro on benzoate) using standardized assays (e.g., IC₅₀ in enzyme inhibition) .
- Controlled Replication : Reproduce conflicting studies under identical conditions (pH, solvent, cell lines). For example, discrepancies in cytotoxicity may arise from varying cell passage numbers .
- Computational Modeling : Perform docking studies to assess binding affinity differences caused by minor structural variations (e.g., hydrazone E/Z isomerism) .
Advanced: What strategies evaluate the hydrolytic stability of the ester and hydrazone linkages under physiological conditions?
Methodological Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. For example, ester bonds hydrolyze rapidly under alkaline conditions (pH > 9), while hydrazones are stable below pH 7 .
- Mass Spectrometry : Identify hydrolysis products (e.g., 4-methoxybenzoic acid and hydrazine fragments) using LC-MS .
- Molecular Dynamics Simulations : Predict hydrolysis rates based on bond dissociation energies and solvation effects .
Advanced: How can crystallographic and DFT studies enhance understanding of intermolecular interactions?
Methodological Answer:
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O=C interactions between hydrazone and adjacent naphthyl groups) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate lattice energies and electrostatic potential surfaces, revealing preferred hydrogen-bonding sites .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking between naphthalene rings contributes to 15% of crystal packing) .
Advanced: What methodologies identify molecular targets in medicinal chemistry applications?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) to identify targets. IC₅₀ values <1 µM suggest therapeutic potential .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to pinpoint affected pathways (e.g., apoptosis regulators) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
